3-Bromo-2-(difluoromethyl)thiophene
Overview
Description
3-Bromo-2-(difluoromethyl)thiophene is a halogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine and difluoromethyl groups in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(difluoromethyl)thiophene typically involves halogenation and difluoromethylation reactions. One common method is the bromination of 2-(difluoromethyl)thiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of advanced purification techniques like distillation and chromatography ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(difluoromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products: Biaryl compounds or other complex organic molecules.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiol derivatives or partially hydrogenated thiophenes.
Scientific Research Applications
3-Bromo-2-(difluoromethyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of agrochemicals, dyes, and materials for electronic devices.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(difluoromethyl)thiophene depends on its specific application. In chemical reactions, the bromine atom and difluoromethyl group influence the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the difluoromethyl group can stabilize intermediates through electron-withdrawing effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(difluoromethyl)thiophene
- 3-Bromo-2-(trifluoromethyl)thiophene
- 2-Chloro-3-(difluoromethyl)thiophene
Uniqueness
3-Bromo-2-(difluoromethyl)thiophene is unique due to the specific positioning of the bromine and difluoromethyl groups, which confer distinct reactivity and properties compared to other halogenated thiophenes. This makes it particularly valuable in the synthesis of specialized organic compounds and materials .
Properties
IUPAC Name |
3-bromo-2-(difluoromethyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF2S/c6-3-1-2-9-4(3)5(7)8/h1-2,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVRTZUMHJRUIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101294566 | |
Record name | 3-Bromo-2-(difluoromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101294566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403667-53-7 | |
Record name | 3-Bromo-2-(difluoromethyl)thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403667-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-(difluoromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101294566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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